molecular formula C10H16OSSi B13449768 Methoxydimethyl(4-methylsulfanylphenyl)silane

Methoxydimethyl(4-methylsulfanylphenyl)silane

Cat. No.: B13449768
M. Wt: 212.39 g/mol
InChI Key: NMCOSXCWPPITRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane, also known by its identifier MFCD29090687, is a chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a methoxy group, two methyl groups, and a 4-methylsulfanyl-phenyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane typically involves the reaction of 4-methylsulfanyl-phenyl magnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Investigated for its potential role in biological systems as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in the formation of silicon-based polymers through condensation reactions. The pathways involved include nucleophilic substitution and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane: Similar in structure but with variations in the functional groups attached to the silicon atom.

    Dimethylphenylsilane: Lacks the methoxy and methylsulfanyl groups, resulting in different reactivity and applications.

    Trimethylsilylphenyl sulfide: Contains a trimethylsilyl group instead of the methoxy and dimethyl groups.

Uniqueness

Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16OSSi

Molecular Weight

212.39 g/mol

IUPAC Name

methoxy-dimethyl-(4-methylsulfanylphenyl)silane

InChI

InChI=1S/C10H16OSSi/c1-11-13(3,4)10-7-5-9(12-2)6-8-10/h5-8H,1-4H3

InChI Key

NMCOSXCWPPITRT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C1=CC=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.